4-Chloro-2-ethyl-1-fluorobenzene
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Overview
Description
4-Chloro-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C8H8ClF. It is a derivative of benzene, featuring a chlorine atom, an ethyl group, and a fluorine atom attached to the benzene ring. This compound is known for its chemical reactivity and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-ethyl-1-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at room temperature to ensure the selective substitution of the hydrogen atom by a chlorine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and elevated temperatures, the chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine gas (Cl2) and bromine (Br2) in the presence of catalysts such as FeCl3.
Nucleophilic Substitution: Strong bases like sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Electrophilic Substitution: Products include various halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols
Scientific Research Applications
4-Chloro-2-ethyl-1-fluorobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It is employed in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-1-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring by electrophiles. In nucleophilic aromatic substitution, the mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (chlorine atom), resulting in the formation of substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-ethyl-2-fluorobenzene
- 4-Chloro-2-methyl-1-fluorobenzene
- 4-Bromo-2-ethyl-1-fluorobenzene
- 4-Chloro-2-ethyl-1-bromobenzene
Uniqueness
4-Chloro-2-ethyl-1-fluorobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms enhances its chemical reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
4-chloro-2-ethyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQIWHNCILXLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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